molecular formula C11H10N2O B2969434 1-Cyclopropyl-1H-indazole-5-carbaldehyde CAS No. 1935241-89-6

1-Cyclopropyl-1H-indazole-5-carbaldehyde

Cat. No.: B2969434
CAS No.: 1935241-89-6
M. Wt: 186.214
InChI Key: JRDJHBCRNROULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features a cyclopropyl group attached to the nitrogen atom and an aldehyde group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl hydrazine with 2-cyanobenzaldehyde, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts such as palladium(II) acetate and bases like triethylamine in solvents such as toluene or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: 1-Cyclopropyl-1H-indazole-5-carboxylic acid.

    Reduction: 1-Cyclopropyl-1H-indazole-5-methanol.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopropyl-1H-indazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

    1H-Indazole-5-carbaldehyde: Lacks the cyclopropyl group but shares similar reactivity.

    1-Cyclopropyl-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    1-Cyclopropyl-1H-indazole-5-carboxylic acid: Oxidized form of the compound.

Uniqueness: 1-Cyclopropyl-1H-indazole-5-carbaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde group, which confer distinct chemical reactivity and biological activity. The cyclopropyl group can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets .

Properties

IUPAC Name

1-cyclopropylindazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-8-1-4-11-9(5-8)6-12-13(11)10-2-3-10/h1,4-7,10H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDJHBCRNROULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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